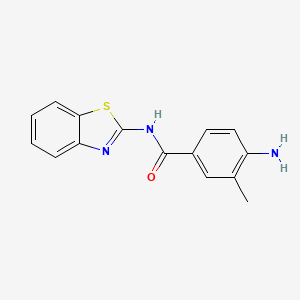
1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring, with an ethanone group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone can be synthesized through several methods, including:
Halogenation and Substitution Reactions: Starting with 4-(trifluoromethyl)pyridine, bromination at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromo and trifluoromethyl groups onto the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethanone group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Azides, amines, and other substituted pyridines.
Aplicaciones Científicas De Investigación
1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of biologically active compounds.
Comparación Con Compuestos Similares
1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone is unique due to its combination of bromine and trifluoromethyl groups on the pyridine ring. Similar compounds include:
1-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(6-Bromo-4-(fluoromethyl)pyridin-3-yl)ethanone: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
These compounds differ in their reactivity and biological activity due to the different halogen atoms and substituents.
Propiedades
Fórmula molecular |
C8H5BrF3NO |
|---|---|
Peso molecular |
268.03 g/mol |
Nombre IUPAC |
1-[6-bromo-4-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)5-3-13-7(9)2-6(5)8(10,11)12/h2-3H,1H3 |
Clave InChI |
OALKHKYMXNQBJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(C=C1C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15333587.png)


![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)


![[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)
![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)





